Cas no 80102-27-8 ((R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid)

(R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a p-tolyl side chain. This compound is widely utilized in peptide synthesis and pharmaceutical research due to its high enantiomeric purity and stability under standard coupling conditions. The Boc group facilitates selective deprotection while maintaining compatibility with solid-phase peptide synthesis (SPPS) protocols. Its aromatic p-tolyl moiety enhances hydrophobicity, making it valuable for modifying peptide properties or studying structure-activity relationships. The product is characterized by consistent quality, low racemization risk, and reliable performance in complex organic transformations. It serves as a key intermediate in the development of bioactive peptides and small-molecule therapeutics.
(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid structure
80102-27-8 structure
Product name:(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
CAS No:80102-27-8
MF:C15H21NO4
MW:279.33154463768
MDL:MFCD01317726
CID:60179
PubChem ID:7006640

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Boc-4-methyl-D-phenylalanine
    • BOC-p-Me-D-Phe-OH
    • BOC-D-Phe(4-Me)-OH
    • BOC-D-4-Methylphe
    • tert-Butoxycarbonyl-D-4-methylphenylalanine
    • (2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Boc-4-Methy-D-Phenylalanine
    • Boc-D-4-Methylphenylalanine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
    • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-
    • BOC-D-4-ME-PHE-OH
    • KSC498C2B
    • JYRWNPUFECDJCX-GFCCVEGCSA-N
    • KM2013
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoi
    • MFCD01317726
    • EN300-3389905
    • Boc-D-4-Methylphenylalanine (Boc-D-Phe(4-Me)-OH)
    • CS-0153094
    • DTXSID70426511
    • SCHEMBL5061931
    • A864749
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
    • N-TERT-BUTOXYCARBONYL-D-4-METHYL PHENYLALANINE
    • AM83431
    • (R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-P-TOLYLPROPANOIC ACID
    • PS-12013
    • N-(tert-butoxycarbonyl)-4-methyl-D-phenylalanine
    • AKOS016843545
    • J-300421
    • 80102-27-8
    • AC-9929
    • BOC-p-Me-D-Phe-OH; BOC-D-Phe(4-Me)-OH; BOC-D-4-Methylphe; tert-Butoxycarbonyl-D-4-methylphenylalanine;
    • A50135
    • N-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine (ACI)
    • (R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propionic acid
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
    • (R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
    • MDL: MFCD01317726
    • Inchi: 1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
    • InChI Key: JYRWNPUFECDJCX-GFCCVEGCSA-N
    • SMILES: C(C1C=CC(C)=CC=1)[C@H](C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 279.14700
  • Monoisotopic Mass: 279.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 75.6

Experimental Properties

  • Color/Form: White powder.
  • Density: No data available
  • Melting Point: 85 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 75.63000
  • LogP: 2.90630
  • Specific Rotation: -30 º (c=1,EtOH)
  • Solubility: Not determined.
  • Vapor Pressure: No data available

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Security Information

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEA0045-1G
(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
80102-27-8 97%
1g
¥ 422.00 2023-04-13
TRC
B657420-10mg
Boc-4-Methyl-D-phenylalanine
80102-27-8
10mg
$ 50.00 2022-06-07
Apollo Scientific
OR14573-1g
4-Methyl-D-phenylalanine, N-BOC protected
80102-27-8 98%
1g
£61.00 2023-09-01
Chemenu
CM220368-10g
(R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
80102-27-8 95%
10g
$204 2021-06-09
TRC
B657420-100mg
Boc-4-Methyl-D-phenylalanine
80102-27-8
100mg
$ 80.00 2022-06-07
AAPPTec
UBF223-5g
Boc-D-Phe(4-Me)-OH
80102-27-8
5g
$175.00 2024-07-20
eNovation Chemicals LLC
Y1291734-10g
Boc-D-Phe(4-Me)-OH
80102-27-8 98%
10g
$90 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223734-250mg
Boc-D-Phe(4-Me)-OH
80102-27-8 98%
250mg
¥55.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PP190-1g
(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
80102-27-8 98%
1g
133.0CNY 2021-07-18
Enamine
EN300-3389905-0.05g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
80102-27-8 95.0%
0.05g
$359.0 2025-03-18

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (1,2-Bis((R,R)-2,5-diethyl-1-phospholidinyl)benzene)(1,5-cyclooctadiene)rhodium(… Solvents: Methanol ,  Ethyl acetate ;  12 h, 40 psi, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ;  2 h, 0 °C → rt
2.1 Reagents: Hydrogen Catalysts: (1,2-Bis((R,R)-2,5-diethyl-1-phospholidinyl)benzene)(1,5-cyclooctadiene)rhodium(… Solvents: Methanol ,  Ethyl acetate ;  12 h, 40 psi, rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Raw materials

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Preparation Products

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